4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide typically involves the reaction of cyclobutylidene and N-phenylpiperidine-1-carboxamide under specific conditions. The process may include steps such as cyclization, hydrogenation, and amination. For instance, palladium and rhodium hydrogenation methods have been employed for similar piperidine derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways for this compound would require further research to elucidate.
Comparison with Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
4-N-phenylaminoquinoline: Exhibits antioxidant and metal chelating properties.
Piperine: A natural alkaloid with antioxidant and anti-inflammatory activities.
Uniqueness: 4-Cyclobutylidene-N-phenylpiperidine-1-carboxamide stands out due to its unique cyclobutylidene moiety, which may impart distinct chemical and biological properties compared to other piperidine derivatives
Properties
IUPAC Name |
4-cyclobutylidene-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-15-7-2-1-3-8-15)18-11-9-14(10-12-18)13-5-4-6-13/h1-3,7-8H,4-6,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUVLLSNFXUFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)NC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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